3-Hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one, also known as 3-hydroxy-2-phenyl-6-propionylchromen-4-one, is a member of the chromone family, which encompasses a diverse range of naturally occurring compounds recognized for their various biological activities. This compound features a chromen-4-one core structure, characterized by the presence of hydroxy, phenyl, and propionyl substituents. The compound is identified by the Chemical Abstracts Service number 131136-61-3 and has garnered attention for its potential applications in medicinal chemistry and biological research.
The compound is classified under the broader category of chromones, which are bicyclic compounds with a benzopyranone structure. Chromones are known for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The specific structural modifications in 3-hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one contribute to its unique chemical behavior and biological functions .
The synthesis of 3-hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one can be accomplished through several methods, typically involving the condensation of appropriate precursors under acidic or basic conditions. Common approaches include:
The synthesis typically involves multiple steps, including:
The molecular formula for 3-hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one is C18H14O4, with a molecular weight of 294.3 g/mol. The compound's structure can be represented using various chemical notation systems:
Property | Value |
---|---|
CAS Number | 131136-61-3 |
IUPAC Name | 3-hydroxy-2-phenyl-6-propanoylchromen-4-one |
InChI | InChI=1S/C18H14O4/c1-2... |
InChI Key | DDYCDQJDWYFDMX-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 |
The structure reveals a complex arrangement that allows for various interactions with biological targets due to functional groups present on the chromone framework .
3-Hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one is involved in several chemical reactions:
These reactions yield various derivatives that may possess distinct biological activities or enhanced solubility profiles.
The mechanism of action for 3-hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one involves its interaction with molecular targets through several pathways:
The compound is typically solid at room temperature with potential solubility in organic solvents due to its hydrophobic character.
Key chemical properties include:
Relevant data includes its melting point and solubility characteristics which are critical for formulation in pharmaceutical applications.
3-Hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one has numerous applications across various scientific fields:
This compound exemplifies the versatility of chromones in both synthetic chemistry and biological applications, marking it as a significant subject of study within medicinal chemistry research.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1